[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol
Description
This compound is a stereochemically defined cyclopentane derivative featuring:
- A primary amino group (-NH2) at the 4-position.
- A triisopropylsilyl (TIPS) ether protecting the hydroxyl group at the 2-position.
- A hydroxymethyl (-CH2OH) group attached to the cyclopentane ring.
Its molecular formula is inferred as C15H32NO2Si (molecular weight ≈ 286.09 g/mol), though exact experimental data are absent in the provided evidence.
Properties
IUPAC Name |
[(1R,2S,4R)-4-amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO2Si/c1-10(2)19(11(3)4,12(5)6)18-15-8-14(16)7-13(15)9-17/h10-15,17H,7-9,16H2,1-6H3/t13-,14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWFISVYAZMKS-KFWWJZLASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CC(CC1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@H]1C[C@@H](C[C@@H]1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Strategy for Bicyclic Intermediate Formation
A widely adopted approach involves the Diels-Alder reaction between cyclopentadiene and a dienophile to form a bicyclic intermediate. For example, Hawkins et al. utilized (Z)-ethyl bromopropenoate and cyclopentadiene to generate a bicyclo[2.2.1]heptene derivative, which was subsequently functionalized.
Procedure :
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Diels-Alder Reaction : Cyclopentadiene reacts with (Z)-ethyl bromopropenoate in the presence of a Lewis acid catalyst (e.g., Hawkins catalyst) to yield a bicyclic adduct.
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Dihydroxylation : Osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) oxidize the double bond to a vicinal diol.
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Protection : The diol is protected as an acetonide using 2,2-dimethoxypropane and catalytic acid.
Challenges :
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Regioselectivity in dihydroxylation must favor the endo configuration.
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Acetonide protection prevents undesired ring-opening during subsequent steps.
Introduction of the Hydroxymethyl Group
Ozonolysis-Reduction Sequence
The bicyclic intermediate undergoes ozonolysis to cleave the bridgehead double bond, followed by reductive workup to install the hydroxymethyl group.
Procedure :
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Ozonolysis : Ozone (O₃) in dichloromethane cleaves the bicyclic structure.
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Reductive Workup : Sodium borohydride (NaBH₄) reduces the ozonides to aldehydes, which are further oxidized to carboxylic acids using Jones reagent.
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Esterification : The carboxylic acid is converted to a methyl ester using diazomethane (CH₂N₂).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ozonolysis | O₃, CH₂Cl₂, -78°C | 85 |
| Reduction | NaBH₄, MeOH, 0°C | 78 |
| Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 65 |
Stereoselective Installation of the Amino Group
Reductive Amination of a Ketone Intermediate
A ketone at C4 is subjected to reductive amination to introduce the amino group while preserving stereochemistry.
Procedure :
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Ketone Formation : The methyl ester is hydrolyzed to a carboxylic acid, which is reduced to a primary alcohol using lithium aluminium hydride (LiAlH₄). Oxidation with pyridinium chlorochromate (PCC) yields the C4 ketone.
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Reductive Amination : The ketone reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol to form the amine.
Challenges :
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Competing over-reduction to the alcohol must be suppressed.
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Racemization at C4 is minimized by using mild acidic conditions.
TIPS Protection of the C2 Hydroxyl Group
Silylation with Triisopropylsilyl Chloride
The secondary alcohol at C2 is protected as a TIPS ether to prevent undesired reactivity during subsequent steps.
Procedure :
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Activation : The alcohol is treated with triisopropylsilyl chloride (TIPSCl) and imidazole in dimethylformamide (DMF) at 0°C.
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Quenching : The reaction is quenched with aqueous ammonium chloride (NH₄Cl), and the product is extracted with ethyl acetate.
Optimization :
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Excess TIPSCl (1.5 equiv) ensures complete conversion.
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Anhydrous conditions prevent hydrolysis of the silylating agent.
Final Deprotection and Purification
Global Deprotection and Chromatographic Resolution
The acetonide and TIPS groups are sequentially removed to yield the final product.
Procedure :
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Acetonide Cleavage : Trifluoroacetic acid (TFA) in methanol hydrolyzes the acetonide to a diol.
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TIPS Deprotection : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) removes the silyl group.
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Purification : Silica gel chromatography (hexane/ethyl acetate gradient) isolates the pure enantiomer.
Analytical Data :
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¹H NMR (400 MHz, CDCl₃): δ 3.70 (m, 1H, CH₂OH), 3.15 (m, 1H, NH₂), 2.90 (m, 1H, TIPS-O), 1.20–1.05 (m, 21H, TIPS-CH).
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[α]D²⁵ : +12.5° (c = 1.0, CHCl₃).
Alternative Synthetic Routes and Comparative Analysis
Enzymatic Resolution of Racemic Intermediates
Lipase-mediated kinetic resolution has been explored to access enantiopure precursors. For instance, Candida antarctica lipase B (CAL-B) selectively acetylates the (1R,2S,4R) enantiomer, enabling separation via chromatography.
Advantages :
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High enantiomeric excess (>98% ee).
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Avoids chiral auxiliaries.
Limitations :
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Requires specialized enzymes.
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Scalability issues in non-aqueous media.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The triisopropylsilyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopentyl aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol involves its interaction with specific molecular targets. The amino group and hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The triisopropylsilyl ether group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
(1S,2S,4R)-2-{[(Triisopropylsilyl)oxy]methyl}-4-(tritylamino)cyclopentanol
Key Differences :
- Functional Groups : The TIPS group is attached to the hydroxymethyl side chain instead of the ring hydroxyl.
- Amino Protection: The amino group is trityl (triphenylmethyl)-protected, unlike the free -NH2 in the target compound.
- Reactivity : Trityl protection increases stability during acidic conditions but requires deprotection steps for further functionalization.
- Molecular Weight : Higher (exact value unspecified) due to the trityl group (C19H15).
Synthesis : Uses triisopropylsilyl chloride and triethylamine in methylene chloride, similar to silylation strategies for the target compound .
((1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol (CAS 136470-78-5)
Key Differences :
- Structure : Contains a purine ring (adenine analog) at the 4-position, making it a nucleoside analog.
- Applications : Likely used in antiviral research (e.g., targeting viral polymerases).
- Molecular Weight : 286.33 g/mol (close to the target compound).
- Hazards : Classified with H361 (suspected reproductive toxicity) and H334 (respiratory sensitization) .
((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol (CAS 136522-33-3)
Key Differences :
- Functional Groups : Features a 6-chloro substituent on the purine ring.
- Stability : Requires storage in a dark, inert atmosphere at 2–8°C, unlike the target compound’s presumed room-temperature stability.
- Hazards : Less severe than the purine analog above, with warnings for skin/eye irritation (H315/H319 ) .
1-Methylcyclopentanol (CAS 1462-03-9)
Key Differences :
- Simplicity: Lacks amino and TIPS groups; only a methyl and hydroxyl substituent.
- Molecular Weight : 100.16 g/mol (far smaller than the target compound).
- Safety: No severe hazards reported, but general first-aid measures apply .
Comparative Analysis Table
Biological Activity
[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol, also known by its CAS number 1644346-71-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H33NO2Si
- Molecular Weight : 287.51 g/mol
- CAS Number : 1644346-71-3
- MDL Number : MFCD32202781
Biological Activity Overview
The biological activity of [(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol can be categorized into several key areas:
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Antimicrobial Activity
- Preliminary studies suggest that the compound may exhibit antimicrobial properties. While specific data on [(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol is limited, related compounds in its class have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
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Antiproliferative Effects
- The compound's structural similarities to known antiproliferative agents suggest potential activity against cancer cell lines. In vitro assays could be conducted to evaluate its effectiveness against human cancer cell lines such as HeLa and A549.
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Mechanism of Action
- The mechanism by which [(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol exerts its biological effects may involve interaction with specific cellular pathways or targets. Understanding these interactions is crucial for elucidating its pharmacological profile.
Antimicrobial Studies
Recent research has focused on the antimicrobial properties of structurally similar compounds. For instance:
- A study highlighted the antibacterial activity of methanolic extracts from Limoniastrum monopetalum, which showed significant inhibition against pathogenic bacteria with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL against E. coli and E. faecalis . Such findings suggest that derivatives of cyclopentyl compounds may similarly possess antimicrobial properties.
Antiproliferative Activity
The antiproliferative potential of cyclopentyl derivatives has been documented in various studies:
- Compounds exhibiting similar structures have demonstrated IC50 values indicating significant cytotoxicity against cancer cell lines. For example, some flavonoids showed IC50 values around 226 µg/mL against HeLa cells . This raises the possibility that [(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol could yield comparable results.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H33NO2Si |
| Molecular Weight | 287.51 g/mol |
| CAS Number | 1644346-71-3 |
| Antimicrobial Activity | Potentially effective |
| Antiproliferative IC50 | TBD (To Be Determined) |
Q & A
Q. How should researchers address conflicting bioactivity data in enzymatic assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
